2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol 2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465383
InChI: InChI=1S/C15H24N2O/c1-16(11-14-5-3-2-4-6-14)12-15-7-8-17(13-15)9-10-18/h2-6,15,18H,7-13H2,1H3
SMILES: CN(CC1CCN(C1)CCO)CC2=CC=CC=C2
Molecular Formula: C15H24N2O
Molecular Weight: 248.36 g/mol

2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

CAS No.:

Cat. No.: VC13465383

Molecular Formula: C15H24N2O

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol -

Specification

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
IUPAC Name 2-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanol
Standard InChI InChI=1S/C15H24N2O/c1-16(11-14-5-3-2-4-6-14)12-15-7-8-17(13-15)9-10-18/h2-6,15,18H,7-13H2,1H3
Standard InChI Key KKOKQVSWLPQLLK-UHFFFAOYSA-N
SMILES CN(CC1CCN(C1)CCO)CC2=CC=CC=C2
Canonical SMILES CN(CC1CCN(C1)CCO)CC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC15H24N2O\text{C}_{15}\text{H}_{24}\text{N}_{2}\text{O}
Molecular Weight248.36 g/mol
SMILESCN(CC1CCN(C1)CCO)CC2=CC=CC=C2
InChIKeyKKOKQVSWLPQLLK-UHFFFAOYSA-N
PubChem CID66566937

Synthesis and Preparation

Industrial vs. Laboratory Methods

  • Laboratory Synthesis: Small-scale reactions often employ polar aprotic solvents (e.g., tetrahydrofuran) to enhance nucleophilicity .

  • Industrial Production: Continuous flow reactors may optimize efficiency and purity for large-scale batches.

Physicochemical Properties

Physical State and Solubility

The compound is presumed to exist as a colorless to pale-yellow liquid at room temperature, based on analogs . Its solubility profile includes:

  • High solubility in polar solvents (e.g., water, ethanol, DMSO) due to the ethanol and amine groups.

  • Moderate solubility in non-polar solvents (e.g., hexane) .

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C, releasing carbon and nitrogen oxides .

  • Chemical Reactivity:

    • The secondary amine undergoes alkylation and acylation reactions.

    • The hydroxyl group participates in esterification and oxidation (e.g., to a ketone) .

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

The compound’s structure aligns with motifs found in histamine H₃ receptor ligands and neurological agents. For example, similar pyrrolidine derivatives are intermediates in synthesizing:

  • Antidepressants: Via modulation of serotonin and norepinephrine reuptake.

  • Antipsychotics: Through dopamine receptor interactions.

Chemical Research

  • Ligand Design: The benzyl-methyl-amine group serves as a chelating agent in metal-organic frameworks .

  • Chiral Building Blocks: Enantiomers may be used in asymmetric synthesis .

ParameterRecommendation
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
VentilationUse fume hoods
First Aid for Skin ContactWash with soap/water for 15 min
StorageTightly sealed in cool, dry place

Comparative Analysis with Analogous Compounds

Structural Analogues

  • 2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol: Differs in the position of the benzyl-methyl-amine group (second vs. third carbon), altering steric and electronic properties.

  • 2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol: Replacement of methyl with cyclopropyl enhances lipophilicity and metabolic stability.

Table 3: Impact of Substituents on Properties

CompoundlogPWater Solubility (mg/mL)
2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol1.845
2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol2.328

Future Research Directions

  • Enantioselective Synthesis: Resolving enantiomers to study chiral-dependent biological activity .

  • Structure-Activity Relationships (SAR): Modifying the benzyl or methyl groups to optimize pharmacokinetics.

  • Toxicological Profiling: Chronic exposure studies to establish NOAEL (No Observed Adverse Effect Level) .

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